Ethyl 3-(4-bromo-2-formylphenoxy)propanoate
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Overview
Description
Ethyl 3-(4-bromo-2-formylphenoxy)propanoate is an organic compound with the molecular formula C12H13BrO4 It is a derivative of phenoxypropanoate, characterized by the presence of a bromo group and a formyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-formylphenoxy)propanoate typically involves the reaction of 4-bromo-2-formylphenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2-formylphenoxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 3-(4-bromo-2-carboxyphenoxy)propanoate.
Reduction: Ethyl 3-(4-bromo-2-hydroxyphenoxy)propanoate.
Substitution: Ethyl 3-(4-substituted-2-formylphenoxy)propanoate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-bromo-2-formylphenoxy)propanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-2-formylphenoxy)propanoate involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromo and formyl groups allows for specific interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Ethyl 3-(4-bromo-2-formylphenoxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromo-2-hydroxyphenoxy)propanoate: Differing by the presence of a hydroxy group instead of a formyl group.
Ethyl 3-(4-bromo-2-carboxyphenoxy)propanoate: Differing by the presence of a carboxy group instead of a formyl group.
Ethyl 3-(4-chloro-2-formylphenoxy)propanoate: Differing by the presence of a chloro group instead of a bromo group.
Properties
IUPAC Name |
ethyl 3-(4-bromo-2-formylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-2-16-12(15)5-6-17-11-4-3-10(13)7-9(11)8-14/h3-4,7-8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQMRLDBVYQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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